molecular formula C24H21N3O4 B11181057 N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide

Cat. No.: B11181057
M. Wt: 415.4 g/mol
InChI Key: CIBCLCSMHMHVAN-UHFFFAOYSA-N
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Description

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide is a complex organic compound characterized by its unique structural features, including a pyrrolidinone ring and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a diketone with an amine under acidic or basic conditions.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenol, followed by reaction with a suitable halogenated aromatic compound.

    Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine or a hydrazide derivative to form the desired benzohydrazide compound. This reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyphenyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Scientific Research Applications

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes and receptors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways. The compound’s structural features allow it to bind to these targets with high specificity, resulting in desired therapeutic or biological effects.

Comparison with Similar Compounds

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide can be compared with other similar compounds, such as:

    N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-benzohydrazide: Lacks the methyl group on the benzene ring, which may affect its reactivity and biological activity.

    N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-chlorobenzohydrazide: Contains a chlorine atom instead of a methyl group, potentially altering its chemical and biological properties.

    N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-nitrobenzohydrazide: Features a nitro group, which can significantly impact its reactivity and interaction with biological targets.

These comparisons highlight the uniqueness of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide, particularly in terms of its specific structural modifications and their effects on its chemical and biological properties.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-4-methylbenzohydrazide

InChI

InChI=1S/C24H21N3O4/c1-16-7-9-17(10-8-16)23(29)26-25-21-15-22(28)27(24(21)30)18-11-13-20(14-12-18)31-19-5-3-2-4-6-19/h2-14,21,25H,15H2,1H3,(H,26,29)

InChI Key

CIBCLCSMHMHVAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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